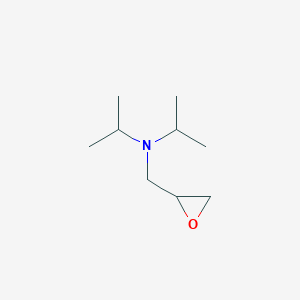(Oxiran-2-ylmethyl)bis(propan-2-yl)amine
CAS No.: 67233-10-7
Cat. No.: VC5108953
Molecular Formula: C9H19NO
Molecular Weight: 157.257
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67233-10-7 |
|---|---|
| Molecular Formula | C9H19NO |
| Molecular Weight | 157.257 |
| IUPAC Name | N-(oxiran-2-ylmethyl)-N-propan-2-ylpropan-2-amine |
| Standard InChI | InChI=1S/C9H19NO/c1-7(2)10(8(3)4)5-9-6-11-9/h7-9H,5-6H2,1-4H3 |
| Standard InChI Key | UBNRBRVURLVXSW-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CO1)C(C)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
(Oxiran-2-ylmethyl)bis(propan-2-yl)amine consists of a central oxirane (epoxide) ring fused to a methylene group, which is further bonded to a bis(propan-2-yl)amine moiety. The stereoelectronic interplay between the strained epoxide ring and the electron-rich amine group dictates its chemical behavior. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₉NO | |
| Molecular Weight | 157.25 g/mol | |
| IUPAC Name | N-(oxiran-2-ylmethyl)-N-propan-2-ylpropan-2-amine | |
| SMILES | CC(C)N(CC1CO1)C(C)C | |
| InChI Key | UBNRBRVURLVXSW-UHFFFAOYSA-N |
The epoxide ring introduces significant ring strain (≈27 kcal/mol), enhancing its susceptibility to nucleophilic attack, while the tertiary amine contributes basicity and steric bulk.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the epoxide protons (δ 3.1–3.5 ppm) and the methyl groups of the isopropyl substituents (δ 1.0–1.2 ppm). Infrared (IR) spectroscopy shows characteristic absorptions for the C-O-C stretch of the epoxide (≈1250 cm⁻¹) and N-H bending (≈1580 cm⁻¹) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves the nucleophilic ring-opening of epichlorohydrin by diisopropylamine under basic conditions (Scheme 1):
Scheme 1:
Epichlorohydrin + Diisopropylamine → (Oxiran-2-ylmethyl)bis(propan-2-yl)amine + HCl
Reaction conditions typically employ aqueous sodium hydroxide (10–20%) at 50–70°C, yielding the product in 65–80% purity. Purification via fractional distillation or column chromatography is required to isolate the compound .
Industrial Optimization
Large-scale production utilizes continuous-flow reactors to enhance heat transfer and minimize side reactions. Catalytic systems, such as phase-transfer catalysts (e.g., tetrabutylammonium bromide), improve reaction efficiency, achieving yields >90% at reduced temperatures (30–40°C) .
Chemical Reactivity and Mechanistic Insights
Epoxide Ring-Opening Reactions
The strained epoxide ring undergoes nucleophilic attack at the less substituted carbon due to electronic and steric factors. Key reactions include:
-
Acid-Catalyzed Hydrolysis:
In aqueous HCl, the epoxide converts to a vicinal diol, forming 1,2-bis(propan-2-ylamino)propane-1,2-diol. This reaction proceeds via a planar carbocation intermediate . -
Amine-Mediated Ring-Opening:
Primary amines (e.g., methylamine) attack the epoxide, generating β-amino alcohols. The reaction is stereospecific, with retention of configuration at the reaction site .
Oxidation and Reduction Pathways
-
Oxidation:
Treatment with meta-chloroperbenzoic acid (mCPBA) epoxidizes any residual alkene impurities but leaves the existing epoxide intact. -
Reduction:
Lithium aluminum hydride (LiAlH₄) reduces the epoxide to a secondary alcohol, yielding 2-(bis(propan-2-yl)aminomethyl)propan-1-ol .
Applications in Scientific Research
Organic Synthesis
The compound serves as a bifunctional building block in:
-
Polymer Chemistry: Crosslinking agent for epoxy resins, enhancing thermal stability (Tg ≈ 120°C) and mechanical strength .
-
Pharmaceutical Intermediates: Precursor to β-blockers and antifungal agents via regioselective epoxide functionalization .
Biochemical Studies
The reactive epoxide forms covalent adducts with nucleophilic residues (e.g., cysteine, lysine) in proteins, enabling:
-
Enzyme Inhibition Studies: Irreversible inhibition of serine hydrolases for mechanistic probing .
-
Protein Labeling: Site-specific modification of antibodies for diagnostic applications .
Comparative Analysis with Structural Analogues
The diisopropyl groups in (Oxiran-2-ylmethyl)bis(propan-2-yl)amine confer greater steric protection to the amine, slowing protonation kinetics compared to less bulky analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume